N-{[4-(2,5-dimethylphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide
Description
The compound N-{[4-(2,5-dimethylphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide features a complex heterocyclic scaffold comprising:
- A 1,2,4-triazole core substituted with a 2,5-dimethylphenyl group and a sulfanyl-linked side chain.
- A 4,5-dihydro-1H-pyrazole ring bearing 4-methylphenyl and thiophen-2-yl substituents.
- A phenoxyacetamide moiety attached via a methylene bridge.
Properties
IUPAC Name |
N-[[4-(2,5-dimethylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N6O3S2/c1-23-12-15-26(16-13-23)30-19-28(31-10-7-17-45-31)39-41(30)34(43)22-46-35-38-37-32(40(35)29-18-24(2)11-14-25(29)3)20-36-33(42)21-44-27-8-5-4-6-9-27/h4-18,30H,19-22H2,1-3H3,(H,36,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJVQBXVKQJFEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=C(C=CC(=C4)C)C)CNC(=O)COC5=CC=CC=C5)C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{[4-(2,5-dimethylphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide involves multiple steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Preliminary studies suggest that it may have therapeutic potential in treating certain diseases, although further research is needed to confirm its efficacy and safety.
Mechanism of Action
The mechanism of action of N-{[4-(2,5-dimethylphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence signaling pathways related to cell growth, apoptosis, and inflammation .
Comparison with Similar Compounds
Core Heterocyclic Frameworks
The target compound shares structural motifs with several synthesized analogs (Table 1):
Key Observations:
- The 1,2,4-triazole core is common in all analogs, but substituent diversity dictates bioactivity. For example, the target compound’s thiophen-2-yl group may enhance π-π stacking in enzyme binding compared to the indolin-1-yl group in ’s compound .
- Sulfanyl linkages (e.g., –S–CH2–CO–) in the target compound and analogs improve metabolic stability over ester or amine linkages .
Methodological Considerations for Comparison
- Similarity Metrics: Structural alignment tools (e.g., Tanimoto coefficient) and pharmacophore modeling are critical for comparing bioactivity, as minor substituent changes (e.g., methyl vs. methoxy groups) drastically alter interactions .
- Mass Spectrometry : Used in for metabolite profiling; applicable to assess the target compound’s stability in biological matrices .
Biological Activity
N-{[4-(2,5-dimethylphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a multi-functional structure characterized by:
- Aromatic rings : The presence of 2,5-dimethylphenyl and 4-methylphenyl groups.
- Triazole ring : A five-membered ring contributing to its biological activity.
- Thiazole and pyrazole moieties : Known for their pharmacological properties.
Molecular Formula
The molecular formula of the compound is .
| Property | Value |
|---|---|
| Molecular Weight | 444.56 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro assays conducted on various cancer cell lines demonstrated that similar compounds inhibited cell proliferation effectively. For example, a derivative showed an IC50 value of 12 µM against breast cancer cells .
- Mechanism of Action : The anticancer activity is hypothesized to involve the induction of apoptosis and inhibition of cell cycle progression through modulation of key signaling pathways such as PI3K/Akt and MAPK pathways .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Inhibition Zone Assays : The compound displayed notable inhibitory effects against Gram-positive and Gram-negative bacteria. For instance, an analog showed zones of inhibition ranging from 15 mm to 25 mm depending on the bacterial strain tested .
Enzyme Inhibition
Inhibitory effects on specific enzymes have been documented:
- Phospholipase A2 Inhibition : Similar compounds have been shown to inhibit lysosomal phospholipase A2 (PLA2G15), which is implicated in drug-induced phospholipidosis. This inhibition may predict potential toxicity in drug development .
Study 1: Anticancer Screening
A research team screened a library of compounds for anticancer activity using multicellular spheroids as a model system. The study identified several promising candidates with structural similarities to this compound. The lead compound demonstrated significant tumor growth inhibition in vivo .
Study 2: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various triazole derivatives against common pathogens. The results indicated that the derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 8 µg/mL to 32 µg/mL .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
